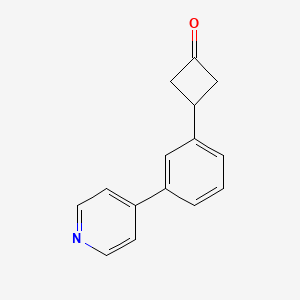

3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol It is characterized by a cyclobutanone ring attached to a phenyl group, which is further substituted with a pyridine ring at the para position

Vorbereitungsmethoden

The synthesis of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 3-bromophenylcyclobutanone.

Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple the 4-bromopyridine with 3-bromophenylcyclobutanone. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

Analyse Chemischer Reaktionen

3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the hydrogen atoms on the ring.

Wissenschaftliche Forschungsanwendungen

3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Wirkmechanismus

The mechanism of action of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one can be compared with other similar compounds, such as:

3-(3-Pyridin-4-ylphenyl)prop-2-en-1-one: This compound has a similar structure but contains an enone moiety instead of a cyclobutanone ring. It is known for its glycolysis inhibitory activity.

3-(3-Pyridin-4-ylphenyl)cyclopentan-1-one: This compound has a cyclopentanone ring instead of a cyclobutanone ring, which may result in different chemical reactivity and biological activity.

3-(3-Pyridin-4-ylphenyl)cyclohexan-1-one: This compound contains a cyclohexanone ring and may exhibit different steric and electronic properties compared to the cyclobutanone analog.

Biologische Aktivität

3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a pyridine and phenyl group, which contributes to its unique chemical properties. The molecular formula is C14H13N, and it has a molecular weight of approximately 211.26 g/mol.

The biological activity of this compound is believed to involve multiple mechanisms:

- Target Interaction : The compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : There is evidence indicating that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antioxidant Activity Study :

- A study evaluated the compound's ability to scavenge free radicals. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting strong antioxidant properties.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

-

Cytotoxicity Assessment :

- The compound was tested on various cancer cell lines, including breast and lung cancer cells. It was found to induce apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.

-

Neuroprotective Effects :

- Research involving neuronal cell cultures showed that treatment with this compound led to increased cell viability under oxidative stress conditions, suggesting neuroprotective properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Studies indicate good solubility in organic solvents, which may enhance bioavailability.

- Metabolism : Further research is needed to elucidate metabolic pathways and identify potential metabolites.

- Excretion : Information regarding excretion routes remains limited but is essential for understanding the compound's pharmacological profile.

Eigenschaften

IUPAC Name |

3-(3-pyridin-4-ylphenyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-9-14(10-15)13-3-1-2-12(8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZKELANWJXIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC(=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.